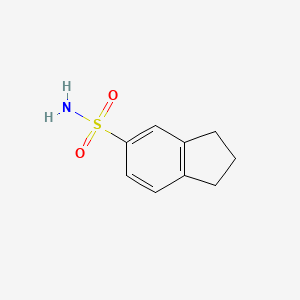

Indane-5-sulfonamide

Description

Significance and Research Context within Medicinal Chemistry

The significance of Indane-5-sulfonamide in medicinal chemistry is primarily linked to its role as a key structural motif in the design of enzyme inhibitors. smolecule.com The sulfonamide group is a well-established pharmacophore known to interact with the zinc ion in the active site of metalloenzymes, particularly carbonic anhydrases (CAs). researchgate.netacs.org

Researchers have extensively used the indane-sulfonamide scaffold to develop inhibitors for various CA isoforms. researchgate.net Certain isoforms, such as CA IX and CA XII, are overexpressed in cancerous tumors and are linked to the progression of cancer, making them important therapeutic targets. researchgate.netacs.orgnih.gov The development of selective inhibitors for these tumor-associated isoforms is a major focus of research to create more targeted anticancer therapies. researchgate.netnih.gov

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit specific CA isoforms, including those involved in neuronal excitation (CA VII, XII, and XIV), which are targets for anticonvulsant drugs. researchgate.net Structure-activity relationship (SAR) studies on these derivatives aim to optimize their potency and selectivity, enhancing their therapeutic potential. acs.orgacs.org For instance, modifications to the indane core and substitutions on the sulfonamide nitrogen have led to compounds with nanomolar inhibitory activity against specific CA isoforms. researchgate.net

The indane moiety itself is a crucial component of many pharmacologically active compounds, contributing to activities such as anti-inflammatory, analgesic, and antiviral effects. researchgate.net This inherent bioactivity, combined with the enzyme-inhibiting properties of the sulfonamide group, makes this compound a privileged scaffold in drug discovery.

Historical Perspective of Indane-based Sulfonamides in Drug Discovery

The history of sulfonamides in medicine dates back to the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. openaccesspub.orgresearchgate.netnih.gov This discovery revolutionized medicine and spurred the development of thousands of sulfonamide derivatives for a wide range of diseases. openaccesspub.orgajchem-b.com Initially celebrated for their antibacterial properties, the therapeutic applications of sulfonamides quickly expanded. ajchem-b.comnih.gov

The incorporation of an indane moiety into sulfonamide structures is a more recent development in medicinal chemistry. In 2004, researchers synthesized a series of aromatic sulfonamides with indane groups to explore their potential as carbonic anhydrase inhibitors. ajchem-b.com These novel compounds showed significant inhibitory activity against human carbonic anhydrase I (hCA I) and II (hCA II), the two most widespread isoforms of this enzyme. ajchem-b.com

Subsequent research focused on modifying the indane-sulfonamide scaffold to achieve better selectivity and potency for other CA isoforms. researchgate.netresearchgate.net For example, studies have explored how different substitutions on the indane ring and the sulfonamide group affect the inhibitory profile against various CA isoforms, including those implicated in cancer and epilepsy. ajrconline.orgresearchgate.netresearchgate.net This has led to the identification of indane-sulfonamide derivatives with high affinity for tumor-associated CA IX and brain-associated CA VII. researchgate.netresearchgate.net

More recently, the indane aryl sulfonamide scaffold has been investigated for applications beyond carbonic anhydrase inhibition, such as the development of inhibitors for voltage-gated sodium channels (NaV1.7) for the treatment of pain. acs.org These studies highlight the continued evolution and versatility of the indane-based sulfonamide structure in modern drug discovery. nih.gov

Research Findings on Indane-Sulfonamide Derivatives

The following table summarizes the inhibitory activity of selected indane-sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. The inhibition constant (Kᵢ) is a measure of the inhibitor's potency, with lower values indicating stronger inhibition.

| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Research Focus |

| Acetamido-indane-5-sulfonic acids | hCA I & hCA II | 43-89 nM | Carbonic Anhydrase Inhibition ajchem-b.comsciepub.com |

| 1-Acylated indoline-5-sulfonamides | hCA IX | up to 132.8 nM | Cancer-Related Carbonic Anhydrase Inhibition nih.gov |

| 1-Acylated indoline-5-sulfonamides | hCA XII | up to 41.3 nM | Cancer-Related Carbonic Anhydrase Inhibition nih.gov |

| Indanesulfonamide derivatives | hCA VII | 0.78-10 nM | Anticonvulsant Agents researchgate.net |

| Indanesulfonamide derivatives | hCA XII | 0.32-56 nM | Anticonvulsant Agents researchgate.net |

| Indanesulfonamide derivatives | hCA XIV | 0.47-1030 nM | Anticonvulsant Agents researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indene-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQJTFMKKZBBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188710 | |

| Record name | Indan-5-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35203-93-1 | |

| Record name | 2,3-Dihydro-1H-indene-5-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35203-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indane-5-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035203931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Indansulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indan-5-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-5-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDANE-5-SULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJL3C99615 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to Indane-5-sulfonamide

The synthesis of this compound is a multi-step process that hinges on the formation of a key intermediate, followed by amidation and purification steps.

Formation of Sulfochloride Intermediates from Precursors

The primary route to this compound involves the creation of an indane-5-sulfonyl chloride intermediate. sigmaaldrich.com This is typically achieved through the sulfonation of an indane precursor. A common method involves reacting indane with chlorosulfonic acid. rsc.org For instance, indane can be treated with chlorosulfonic acid in a solvent like dichloromethane (B109758) at a controlled temperature, often starting at 0°C. This electrophilic substitution reaction introduces a sulfonyl chloride group onto the benzene (B151609) ring of the indane structure, resulting in the formation of indane-5-sulfonyl chloride. sigmaaldrich.com

In some cases, precursors with existing functional groups on the indane core are used. For example, 6-methoxy-2,3-dihydro-1H-indene can be subjected to sulfonation to produce 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride. smolecule.com Similarly, indane-1,3-dione can be reacted with chlorosulfonic acid to yield 1,3-dioxo-indane-6-sulfonyl chloride. rsc.org The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield of the desired sulfochloride intermediate. rsc.org

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| Indane | Chlorosulfonic acid | Indane-5-sulfonyl chloride | |

| 6-Methoxy-2,3-dihydro-1H-indene | Chlorosulfonic acid | 6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride | smolecule.com |

| Indane-1,3-dione | Chlorosulfonic acid | 1,3-Dioxo-indane-6-sulfonyl chloride | rsc.org |

| 1-Acetylindoline | Chlorosulfuric acid | 1-Acetylindoline-5-sulfonyl chloride | nih.gov |

Amidation Reactions for Sulfonamide Formation

Once the indane-5-sulfonyl chloride intermediate is obtained, the next step is amidation to form the sulfonamide group. This is a classic nucleophilic substitution reaction where the sulfonyl chloride is treated with an amine. sci-hub.seajchem-b.com For the synthesis of the parent this compound, ammonia (B1221849) is used as the amine source. nih.gov The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF). nih.gov The interaction between the sulfonyl chloride and ammonia results in the formation of this compound with the release of hydrochloric acid, which is often scavenged by an excess of the amine or the addition of a base. nih.govajchem-b.com

This amidation step is versatile and can be used to create a wide range of N-substituted this compound derivatives by using primary or secondary amines instead of ammonia. sci-hub.seajchem-b.com The choice of amine and reaction conditions allows for the synthesis of a diverse library of sulfonamide compounds. ajchem-b.com

Hydrolysis in Synthesis Pathways for Product Refinement

Hydrolysis can be a crucial step in the synthesis of this compound and its derivatives, particularly for product refinement. nih.govsmolecule.com In some synthetic routes, protecting groups are used to facilitate certain reactions. For example, in the synthesis of indoline-5-sulfonamide (B1311495), an acetyl group is used to protect the indoline (B122111) nitrogen during the chlorosulfonation step. nih.gov This protecting group must be removed to obtain the final product. This is achieved through hydrolysis, often using an acid like hydrochloric acid. nih.gov The hydrolysis step cleaves the acetyl group, yielding the desired indoline-5-sulfonamide. nih.gov This refinement step is essential for obtaining the pure final product. smolecule.com

Derivatization Strategies for this compound Scaffold

The this compound scaffold provides a versatile platform for the development of new chemical entities with potential therapeutic applications. Derivatization strategies focus on modifying the core structure to explore structure-activity relationships.

Modification of Functional Groups on the Indane Core

One approach to derivatization involves modifying the functional groups attached to the indane core. This can include the introduction of various substituents to alter the molecule's physicochemical properties. For instance, in the synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide, the indane core is substituted with two methoxy (B1213986) groups. tandfonline.com Another example is the synthesis of 1-aminothis compound, where an amino group is present on the indane ring. nih.gov These modifications can be introduced either on the starting materials before the sulfonamide formation or on the final this compound product. Such modifications have been explored in the development of carbonic anhydrase inhibitors. tandfonline.com

| Compound Name | Modification on Indane Core | Reference |

|---|---|---|

| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide | Two methoxy groups at positions 5 and 6 | tandfonline.com |

| 1-Aminothis compound | Amino group at position 1 | nih.gov |

| N-(Indan-1-yl)methanesulfonamide | Methanesulfonamide group at position 1 | tandfonline.com |

Scaffold Hopping Approaches Utilizing Indane and Indoline Cores

Scaffold hopping is a medicinal chemistry strategy that involves replacing a central molecular core with a different one that mimics the original structure's spatial arrangement of functional groups. This approach has been applied to the this compound scaffold, particularly by replacing the indane core with an indoline core. nih.govresearchgate.net The rationale behind this is that the indoline scaffold, which contains a nitrogen atom in the five-membered ring, offers new opportunities for chemical modification. nih.govpnas.org

This strategy has been employed in the design of carbonic anhydrase inhibitors, where the 1-aminoindane scaffold of a known inhibitor was replaced with an indoline core. nih.gov This led to a new series of 1-substituted indoline-5-sulfonamides with altered inhibitory activities against different carbonic anhydrase isoforms. nih.gov The indoline nitrogen allows for the facile introduction of various acyl or alkyl groups, enabling a broad exploration of the chemical space and the optimization of biological activity. nih.govpnas.org This approach has also been utilized in the development of inhibitors for other biological targets, highlighting the versatility of the indane and indoline scaffolds in drug discovery. pnas.orgacs.org

Synthesis of 1-Acylated Indoline-5-sulfonamides

The acylation of the indoline nitrogen at position 1 is a common strategy to diversify the this compound scaffold. A general and effective method involves the reaction of indoline-5-sulfonamide with a range of acyl chlorides in the presence of a base like pyridine (B92270) in a suitable solvent such as chloroform. nih.gov This straightforward approach allows for the introduction of various acyl groups, leading to a library of 1-acylindoline-5-sulfonamides. nih.gov

A selection of synthesized 1-acylated indoline-5-sulfonamides and their reported yields are presented in the table below.

Table 1: Examples of Synthesized 1-Acylated Indoline-5-sulfonamides

| Acyl Group | Reagents and Conditions | Yield (%) |

|---|---|---|

| 3,4,5-Trimethoxybenzoyl | 3,4,5-trimethoxybenzoyl chloride, pyridine, CHCl₃ | 58 |

| Isonicotinoyl | Isonicotinic acid, CDI, DMAP, THF | - |

| Various Acyls | Acyl chlorides, pyridine, CHCl₃ | 50-79 |

Data sourced from a study on the synthesis of 1-acylindoline-5-sulfonamides. nih.gov

Alkylation of Indoline-5-sulfonamide Derivatives

Alkylation at the nitrogen of the indoline ring provides another avenue for structural modification of indoline-5-sulfonamide. This transformation can be achieved by reacting indoline-5-sulfonamide with an alkylating agent, such as benzyl (B1604629) bromide, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (B52724) (MeCN). nih.gov This reaction leads to the formation of 1-alkylated indoline-5-sulfonamides, for example, 1-benzylindoline-5-sulfonamide. nih.gov The introduction of an alkyl group, as opposed to an acyl group, can significantly influence the molecule's properties. nih.gov

Introduction of Bulky Substituents on the Indane Ring

The introduction of bulky substituents onto the indane ring of this compound can alter the binding mode of these compounds to their biological targets. nih.gov This structural modification is a key strategy for developing inhibitors with desired physicochemical properties and varied inhibition profiles. nih.govcnr.it An example of this is the synthesis of indane-2-valproylamido-5-sulfonamide. nih.gov The presence of the bulky valproylamido group at the 2-position of the indane ring significantly changes the arrangement of the indane ring within the active site of enzymes like carbonic anhydrase II, while still maintaining good inhibitory properties. nih.govcnr.it This suggests that adding bulky moieties to the indane scaffold is a powerful tool for achieving selectivity for different enzyme isoforms. nih.gov

Formation of Indanylsulfonamide Guanylhydrazones

Indanylsulfonamide guanylhydrazones can be synthesized from the corresponding indanone sulfonamides. acs.org The key transformation involves the condensation of an indanone sulfonamide with aminoguanidine (B1677879) hydrogencarbonate or 2-hydrazino-4,5-dihydro-1H-imidazole hydrobromide under acidic conditions. acs.orgub.edu Typically, the reaction is carried out by heating the reactants in a suitable solvent with an excess of hydrochloric acid. acs.org For example, the reaction of indanone sulfonamides with a suspension of aminoguanidine hydrochloride (prepared in situ from aminoguanidine bicarbonate and HCl) at reflux for an extended period yields the desired indanylsulfonamide guanylhydrazones. acs.org The crude product often precipitates upon cooling and can be isolated by filtration or purified after evaporation of the solvent. acs.org This synthetic route has been successfully used to prepare a series of indanylsulfonamide guanylhydrazones for biological evaluation. acs.org

Table 2: Synthesis of Indanylsulfonamide Guanylhydrazones

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| Indanone sulfonamides | Aminoguanidine hydrogencarbonate or 2-hydrazino-4,5-dihydro-1H-imidazole hydrobromide, HCl, reflux | Indanylsulfonamide guanylhydrazones |

General procedure based on published synthetic methods. acs.orgub.edu

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry offers a range of advanced techniques and catalytic systems for the synthesis of complex molecules like this compound derivatives. These methods often provide higher efficiency, selectivity, and functional group tolerance compared to classical approaches.

Transition Metal-Free Synthetic Approaches

While many synthetic transformations rely on transition metals, several metal-free methods are available for the synthesis of sulfonamides. The classical approach involves the nucleophilic reaction between an amine and a sulfonyl chloride in the presence of a base. sci-hub.seresearchgate.net More recent advancements in transition-metal-free synthesis include the oxidative conversion of thiols to sulfonamides. researchgate.net For example, a method using I₂O₅ as a mediator allows for the oxidative S-N coupling between aryl thiols and amines under mild, metal-free conditions. thieme-connect.com Another approach involves the reaction of sulfonyl azides with amines. sci-hub.se Furthermore, site-selective α-functionalization of sulfonylamides can be achieved through the in-situ generation of imine intermediates without the need for a metal catalyst. researchgate.net

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful and versatile tools for the synthesis of sulfonamides and their derivatives. sci-hub.se Various metals, including palladium, copper, rhodium, and indium, have been employed to facilitate these transformations. sci-hub.seresearchgate.net

Palladium-Catalyzed Synthesis: Palladium catalysts can be used for the carbonylative synthesis of N-acylsulfonamides from sulfonyl azides and electron-rich heterocycles like indoles. acs.org This method proceeds through the in situ generation of a sulfonyl isocyanate. acs.org

Copper-Catalyzed Synthesis: Copper-catalyzed reactions are also prominent. For instance, a copper-mediated cross-dehydrogenative coupling of indoles with sulfonamides has been developed. thieme-connect.com Copper(II) triflate, in combination with bis(sulfonamide)-diamine ligands, can catalyze the asymmetric Friedel-Crafts alkylation of indoles. acs.org

Rhodium-Catalyzed Synthesis: Rhodium catalysts have been utilized in the synthesis of N-sulfonyl carboxamides through the oxidative coupling of sulfonamides with aldehydes. ajchem-b.com

Indium-Catalyzed Synthesis: A mild and efficient method for synthesizing sulfonamides involves the use of a catalytic amount of indium metal. researchgate.netorganic-chemistry.org This approach is notable for its tolerance of less nucleophilic and sterically hindered anilines and its applicability to the synthesis of sulfonic esters. researchgate.netorganic-chemistry.org

Stereospecific Synthesis of Chiral Sulfonamide Analogues

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. For this compound analogues, the introduction of chirality can significantly influence their biological activity. Stereospecific synthesis, the formation of a specific stereoisomer, is therefore a critical area of research. Methodologies often rely on the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of a reaction.

One prominent strategy involves the use of the privileged chiral indane scaffold itself to direct the synthesis. acs.orgnih.gov Indane-based chiral amino aryl chalcogenide catalysts, for example, have been developed for asymmetric electrophilic reactions. acs.orgnih.gov These catalysts are readily prepared and can be modified to provide the necessary steric and electronic environment to achieve high enantioselectivity in reactions such as the CF3S-aminocyclization of olefinic sulfonamides. acs.orgnih.gov

Another approach focuses on the stereospecific synthesis of α-C-chiral sulfonamides. A notable method involves the conversion of heterocyclic thioethers and sulfones into α-chiral sulfinates. organic-chemistry.org These sulfinates can then be treated with hydroxylamine (B1172632) sulfonate in an aqueous solution to yield α-C-chiral primary sulfonamides with retention of stereochemical purity. organic-chemistry.org This process is advantageous as it is scalable and avoids some of the limitations of earlier methods. organic-chemistry.org The starting optically pure thioethers are oxidized to pyrimidinyl sulfones, which are then cleaved to form the sulfinates that are subsequently amidated to the desired sulfonamides. organic-chemistry.org

The use of chiral auxiliaries is a classic and effective method for stereospecific synthesis. For instance, chiral auxiliaries derived from amino acids have been employed in asymmetric aldol (B89426) reactions to produce products with high syn-diastereoselectivity. purdue.edu A phenylalaninol-derived auxiliary, for example, has been shown to yield aldol products with a diastereomeric ratio of 98:2. purdue.edu Similarly, the Ellman's reagent has been utilized in the asymmetric synthesis of N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives to induce asymmetry during reduction, although this can require low-temperature conditions. google.com

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral molecules. For example, a primary amine-based catalyst, Ts-DPEN, which contains an amino sulfonamide moiety, has been found to be an efficient bifunctional organocatalyst for the asymmetric Michael addition of 1,3-dicarbonyl indane compounds to nitrostyrenes. mdpi.com This reaction produces highly functionalized Michael adducts with quaternary stereocenters in good enantioselectivities. mdpi.com

The following tables summarize some of the key findings in the stereospecific synthesis of chiral sulfonamide analogues and related structures.

Table 1: Asymmetric Michael Addition of 1,3-Dicarbonyl Indane Compound to Nitrostyrenes mdpi.com Reaction Conditions: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate and various nitrostyrenes catalyzed by Ts-DPEN.

| Entry | Nitrostyrene Substituent | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) (major isomer) |

|---|---|---|---|

| 1 | 4-Cl | 80:20 | 92:8 |

| 2 | 4-Br | 81:19 | 91:9 |

| 3 | 2-Cl | 75:25 | 88:12 |

Table 2: Enantioselective Sulfinylation of Alcohols nih.gov Reaction Conditions: Various alcohols with phenyl sulfinates catalyzed by pentanidium.

| Entry | Alcohol | Sulfinate Ester Product | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| 1 | Zidovudine intermediate | Nucleoside sulfinate ester 36 | 75 | 95 |

| 2 | Sofosbuvir intermediate | Nucleoside sulfinate ester 37 | 82 | 96 |

| 3 | Remdesivir intermediate | Nucleoside sulfinate ester 38 | 68 | 94 |

Pharmacological Profiles and Biological Activities

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton. The inhibition of these enzymes has therapeutic applications in various conditions. Indane-5-sulfonamide belongs to the class of sulfonamide inhibitors, which are among the most potent and widely studied CA inhibitors.

Mechanism of CA Inhibition by this compound

The inhibitory action of this compound on carbonic anhydrase is primarily attributed to the interaction of its sulfonamide moiety with the enzyme's active site.

The active site of human carbonic anhydrases contains a zinc ion (Zn²⁺) that is essential for its catalytic activity. Sulfonamides, including this compound, exert their inhibitory effect by coordinating with this zinc ion. The sulfonamide group (-SO₂NH₂) of the inhibitor binds to the zinc ion in its deprotonated, anionic form (-SO₂NH⁻) mdpi.com. This coordination occurs in a tetrahedral geometry, displacing the zinc-bound water molecule or hydroxide ion that is crucial for the catalytic cycle mdpi.com.

X-ray crystallographic studies of this compound in complex with human carbonic anhydrase II (hCA II), identified by the Protein Data Bank (PDB) entry 2QOA, provide a detailed view of this interaction nih.gov. The nitrogen atom of the sulfonamide group directly binds to the zinc ion. Additionally, the oxygen atoms of the sulfonamide group form hydrogen bonds with the side chain of the active site residue Thr199, further stabilizing the enzyme-inhibitor complex mdpi.com.

The binding of the deprotonated sulfonamide group to the zinc ion mimics the binding of the natural substrate, bicarbonate (HCO₃⁻), during the catalytic process. The tetrahedral arrangement of the sulfonamide nitrogen and oxygens around the zinc ion resembles the transition state of the CO₂ hydration reaction nih.gov. This structural and electronic similarity allows the sulfonamide inhibitor to occupy the active site with high affinity, effectively blocking the access of the natural substrate and inhibiting the enzyme's function.

Inhibition Profiles Against Human CA Isoforms (hCA I, hCA II, hCA IX, hCA XII)

There are several isoforms of human carbonic anhydrase, and the inhibitory potency and selectivity of a compound against these isoforms are critical determinants of its potential therapeutic utility. The cytosolic isoforms hCA I and hCA II are widespread, while hCA IX and hCA XII are tumor-associated and are considered important targets in cancer therapy.

Generally, sulfonamides exhibit varying degrees of affinity for different CA isoforms. For instance, hCA II is typically inhibited with high potency by many sulfonamides, while inhibition of hCA I is often weaker mdpi.com. The tumor-associated isoforms, hCA IX and hCA XII, also show distinct inhibition profiles that can be exploited for the development of selective inhibitors nih.govnih.gov.

The following table presents the inhibition data for 1-aminothis compound, a close derivative of this compound, against the four human carbonic anhydrase isoforms.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| 1-aminothis compound | 9840 | 94 | 45 | 4.5 |

Note: The data presented is for 1-aminothis compound, a structurally similar analog of this compound, as reported in a study on indoline-5-sulfonamide (B1311495) analogs mdpi.com.

Structural modifications to the this compound scaffold can significantly impact its affinity and selectivity for different CA isoforms. The introduction of various substituents on the indane ring system allows for the fine-tuning of the inhibitor's properties nih.gov.

For example, the addition of an amino group at the 1-position of the indane ring, as seen in 1-aminothis compound, results in potent inhibition of hCA XII and hCA IX, with progressively weaker inhibition of hCA II and hCA I mdpi.com. This suggests that the indane moiety interacts with residues in the active site cleft, and modifications to this part of the molecule can enhance or diminish binding to specific isoforms.

The following table summarizes the structure-activity relationships observed with modifications to the this compound scaffold.

| Modification | Effect on CA Isoform Affinity |

|---|---|

| Addition of 1-amino group | Potent inhibition of hCA XII and hCA IX. |

| Replacement of indane with indoline (B122111) scaffold | Can increase activity against cytosolic CA I and CA II. |

| Introduction of bulky substituents | Can alter the binding mode and influence selectivity for different CA isoforms. |

| Acylation of the indoline nitrogen | The nature of the acyl group significantly affects affinity for CA IX and CA XII. |

Therapeutic Implications of CA Inhibition

The tumor microenvironment is often characterized by hypoxia, which leads to the overexpression of human carbonic anhydrase (CA) isoforms IX and XII. mdpi.com These membrane-bound metalloenzymes play a crucial role in cancer cell proliferation, invasion, and metastasis by regulating extracellular pH. unifi.it They catalyze the hydration of carbon dioxide to bicarbonate and a proton, contributing to the acidification of the extracellular space in tumors. mdpi.comunifi.it This acidic environment promotes tumor progression and resistance to therapy. mdpi.com

Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). plos.org Derivatives of this compound, specifically 1-acylated indoline-5-sulfonamides, have demonstrated potent inhibitory activity against the tumor-associated isoforms CA IX and CA XII. mdpi.com The primary sulfonamide group is key to this inhibition, as it binds to the zinc ion within the enzyme's active site. nih.gov By inhibiting CA IX and CA XII, these compounds can disrupt the pH regulation in the tumor microenvironment, representing a significant therapeutic strategy. plos.orgnih.gov

Research has shown that specific indoline-5-sulfonamide analogs can inhibit CA IX and CA XII with impressive potency. For instance, the 3-chlorobenzoyl derivative, compound 4f , was identified as a potent inhibitor of both isoforms. mdpi.com Furthermore, some of these compounds have been shown to suppress the expression of CA IX under hypoxic conditions in cancer cell lines and to help reverse chemoresistance to drugs like doxorubicin (B1662922). mdpi.com This suggests their potential use as adjuvant agents to overcome multidrug resistance (MDR) in cancer treatment. mdpi.com

Table 1: Inhibitory Activity of Selected 1-Acylated Indoline-5-sulfonamides Against Carbonic Anhydrase Isoforms

| Compound | Target CA Isoform | Inhibition Constant (Kᵢ) |

|---|---|---|

| 4f (3-chlorobenzoyl derivative) | CA IX | Potent Inhibitor |

| 4f (3-chlorobenzoyl derivative) | CA XII | Potent Inhibitor |

| General 1-Acylated Indoline-5-sulfonamides | CA IX | Kᵢ values up to 132.8 nM mdpi.com |

| General 1-Acylated Indoline-5-sulfonamides | CA XII | Kᵢ values up to 41.3 nM mdpi.com |

Data sourced from studies on indoline-5-sulfonamide analogs. mdpi.com

Carbonic anhydrases are vital enzymes involved in the reversible hydration of carbon dioxide to bicarbonate and protons, a fundamental reaction for maintaining acid-base balance in the human body. nih.govnih.gov This catalytic activity is crucial for pH homeostasis and the transport of CO₂ and bicarbonate ions between tissues, which impacts various physiological processes, including fluid secretion. nih.gov For example, CA II, an isoform present in the ciliary body of the eye, facilitates the formation of bicarbonate, which contributes to aqueous humor production and intraocular pressure. nih.gov

Sulfonamide-based inhibitors, by blocking the action of carbonic anhydrases, interfere with these processes. The inhibition of CAs can lead to a decrease in proton and bicarbonate formation, thus altering pH levels and affecting fluid transport across membranes. nih.gov This mechanism is the basis for the clinical use of certain sulfonamide CA inhibitors in conditions like glaucoma, where reducing fluid secretion in the eye is the therapeutic goal. nih.govdrugs.com

Antimicrobial Activity

The antimicrobial action of sulfonamides stems from their ability to disrupt a crucial metabolic pathway in bacteria: the synthesis of folic acid. drugs.comclevelandclinic.org Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. drugs.compatsnap.com Folic acid is essential for the production of nucleotides, the building blocks of DNA and RNA, making it vital for bacterial growth and replication. patsnap.com

Sulfonamides, including this compound derivatives, act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in this pathway. patsnap.comnih.govresearchgate.net Their chemical structure is remarkably similar to that of para-aminobenzoic acid (PABA), the natural substrate for DHPS. patsnap.comresearchgate.net Due to this structural mimicry, sulfonamides bind to the active site of the DHPS enzyme, preventing PABA from binding and thereby halting the synthesis of dihydropteroate, a precursor to folic acid. patsnap.comnih.gov This selective inhibition effectively starves the bacteria of necessary folate, leading to a bacteriostatic effect—inhibiting their reproduction. drugs.compatsnap.com

Sulfonamide derivatives have demonstrated a broad spectrum of antimicrobial activity. nih.gov Studies have shown their effectiveness against various pathogenic bacterial and fungal strains. nih.govnih.gov The antimicrobial reach of these compounds often includes both Gram-positive and Gram-negative bacteria. nih.govnih.gov

For example, various sulfonamide-derived compounds have been successfully screened for in-vitro antibacterial activity against species such as Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Shigella flexneri (Gram-negative), and Bacillus subtilis, Staphylococcus aureus (Gram-positive). nih.govnih.gov In addition to their antibacterial properties, many sulfonamides also exhibit significant antifungal activity against a range of fungal strains. nih.gov These include Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, and Fusarium solani. nih.govnih.gov

Table 2: Examples of Microbial Strains Susceptible to Sulfonamide Derivatives

| Type | Microbial Strain |

|---|---|

| Gram-Negative Bacteria | Escherichia coli nih.govnih.gov |

| Pseudomonas aeruginosa nih.govnih.gov | |

| Salmonella typhi nih.govnih.gov | |

| Shigella flexneri nih.govnih.gov | |

| Gram-Positive Bacteria | Bacillus subtilis nih.govnih.gov |

| Staphylococcus aureus nih.govnih.gov | |

| Fungal Strains | Trichophyton longifusus nih.govnih.gov |

| Candida albicans nih.govnih.gov | |

| Aspergillus flavus nih.govnih.gov | |

| Microsporum canis nih.govnih.gov | |

| Fusarium solani nih.govnih.gov |

The rise of antimicrobial resistance (AMR) is a significant global health challenge, compromising the effectiveness of many conventional antibiotics. nih.gov Sulfonamides have a long history in antibacterial therapy, but their utility has been challenged by the emergence of resistant strains. clevelandclinic.orgnih.gov Bacterial resistance to sulfonamides can occur through mutations in the target enzyme (DHPS) or via the acquisition of resistance genes that code for sulfa-insensitive DHPS enzymes. nih.gov

Despite these challenges, sulfonamides and their derivatives continue to be relevant in combating certain drug-resistant infections. mdpi.com For instance, the combination of a sulfonamide with trimethoprim (which inhibits a subsequent step in the folic acid pathway) can be effective against some resistant bacterial strains. patsnap.comidsociety.org Furthermore, researchers are exploring novel strategies to overcome resistance. One innovative approach involves targeting different bacterial enzymes that are critical for survival, such as bacterial carbonic anhydrases. mdpi.com Targeting these alternative pathways could offer a new strategy to weaken multidrug-resistant pathogens like Acinetobacter baumannii, potentially avoiding cross-resistance with conventional antibiotics. mdpi.com

Anticancer Properties

This compound has been identified as a sulfonamide drug with demonstrated capabilities to inhibit the growth of cancer cells both in laboratory settings and in living organisms. biosynth.com The broader class of sulfonamides is recognized in medicinal chemistry for its potential to inhibit cancer cell development, trigger apoptosis, and interfere with the cell cycle. mdpi.com

Antiproliferative Activity in Cancer Cell Lines (e.g., MCF7, A431)

Research into derivatives of this compound has provided specific insights into its antiproliferative effects. Studies on a series of indoline-5-sulfonamide analogs, which are structurally related to this compound, have shown activity against the MCF7 breast cancer cell line. nih.govmdpi.com One potent analog, referred to as compound 4f in studies, was found to suppress the growth of MCF7 cells with an IC50 value of 12.9 µM under hypoxic conditions. nih.govmdpi.comnih.gov Another indoline analog, 4e, demonstrated superior antiproliferative activity against the MCF7 cell line when compared to its parent indane analog. nih.govmdpi.com

While testing on A431 skin cancer cells, which have high expression of Carbonic Anhydrase IX (CA IX), did not show high antiproliferative activity for the chosen indoline-5-sulfonamides, further analysis revealed other mechanisms of action. nih.govmdpi.com

| Compound Derivative | Cell Line | Condition | Activity (IC50) |

| Indoline-5-sulfonamide 4f | MCF7 | Hypoxia | 12.9 µM |

| Indoline-5-sulfonamide 4e | MCF7 | Normoxia & Hypoxia | Outperforms parent indane analog |

| Indoline-5-sulfonamides | A431 | Not specified | Low antiproliferative activity |

Inhibition of Cancer Cell Growth in vitro and in vivo

This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. biosynth.com The in vivo efficacy of sulfonamide-based anticancer agents is often evaluated in xenograft models, where human cancer cells are implanted into immunodeficient mice. plos.org Systemic treatment with the test compound allows researchers to observe the inhibition of tumor growth over time in a living organism. plos.org For instance, studies on other novel synthetic sulfonamides have demonstrated a dose-dependent decrease in pancreatic xenograft tumor growth. plos.org

Modulation and Suppression of Hypoxia-Induced CA IX Expression

This compound is classified as a carbonic anhydrase inhibitor. wikipedia.org Carbonic anhydrase IX (CA IX) is an enzyme that is strongly overexpressed in hypoxic (low oxygen) tumors and is linked to the acidification of the tumor microenvironment, which promotes cancer progression. nih.govnih.gov

Research on analogs of this compound has shown direct effects on CA IX. Immunoblotting has revealed that the lead compound 4f, an indoline-5-sulfonamide, not only inhibits the activity of CA IX but also partially suppresses its expression under hypoxic conditions in A431 skin cancer cells. nih.govmdpi.comnih.gov This dual action of inhibiting the enzyme and reducing its presence highlights a key mechanism for its anticancer potential. The targeted inhibition of CA IX in hypoxic cells can help reverse the acidification mediated by the enzyme. nih.gov

Reversal of Chemoresistance, including P-glycoprotein Overexpression

Multidrug resistance (MDR) is a major obstacle in cancer therapy, and it is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapy drugs from cancer cells. nih.govscispace.com Certain molecules can reverse this resistance.

Studies have shown that specific indoline-5-sulfonamide derivatives of the this compound scaffold can counteract chemoresistance. The analogs known as 4e and 4f were found to reverse resistance to the chemotherapy drug doxorubicin in K562/4 cells that overexpress P-glycoprotein. nih.govmdpi.comnih.gov This suggests that these compounds can interfere with the function of P-gp, potentially increasing the intracellular concentration and efficacy of conventional anticancer drugs. nih.govmdpi.comnih.gov

| Compound Derivative | Cancer Cell Line | Resistance Mechanism | Activity |

| Indoline-5-sulfonamide 4e | K562/4 | P-glycoprotein (P-gp) overexpression | Reverses chemoresistance to Doxorubicin |

| Indoline-5-sulfonamide 4f | K562/4 | P-glycoprotein (P-gp) overexpression | Reverses chemoresistance to Doxorubicin |

Potential as an Adjuvant Therapy in Cancer Treatment

Based on its biological activities, this compound may be considered for use as an adjuvant therapy in cancer treatment. biosynth.com Adjuvant therapies are treatments given in addition to the primary therapy to enhance its effectiveness. The ability of its derivatives to reverse chemoresistance and inhibit mechanisms that help cancer cells survive in the harsh tumor microenvironment, such as CA IX activity, points to its potential to be used alongside conventional treatments to improve outcomes. nih.gov The development of agents that can chemosensitize tumors to standard drugs is a significant area of cancer research. maastrichtuniversity.nl

Anti-diabetic Properties

In addition to its anticancer profile, this compound is described as an anti-diabetic agent. biosynth.com Its mechanism is reported to be the inhibition of glucose uptake by inhibiting glycolysis. biosynth.com The sulfonamide structure is a key feature in a novel class of anti-diabetic drugs that act as Dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used for treating type 2 diabetes mellitus. rsc.org Research into other novel sulfonamide derivatives has shown they can produce a dose-dependent decrease in blood glucose levels and improve insulin levels in animal models of diabetes. rsc.org

Mechanisms of Glucose Regulation

While direct studies on this compound's effect on glucose regulation are not extensively documented, its activity as a carbonic anhydrase (CA) inhibitor provides a basis for its potential role in glucose metabolism. wikipedia.orgnih.gov Carbonic anhydrases are enzymes involved in various physiological processes, including acid-base balance and, as emerging research suggests, metabolic pathways.

Inhibition of carbonic anhydrase has been linked to reduced levels of circulating blood glucose. researchgate.net The mechanism may involve the suppression of hepatic gluconeogenesis, the process by which the liver generates glucose. openaccessjournals.com Studies have shown that inhibiting CA can lead to a decrease in hepatic glucose production. openaccessjournals.com For instance, the widely used antidiabetic medication metformin has been found to reduce carbonic anhydrase activity, which may contribute to its glucose-lowering effect. researchgate.net Therefore, as a carbonic anhydrase inhibitor, this compound could theoretically influence glucose homeostasis through similar pathways, although specific research is required to confirm this hypothesis.

Inhibition of Glucose Uptake via Glycolysis Pathways

The potential for sulfonamide derivatives to interact with the glycolysis pathway has been explored through computational studies. An in silico screening of various sulfonamide derivatives against key glycolytic enzymes revealed that different compounds interact with these enzymes with varying binding affinities. researchgate.netconsensus.app This suggests that the sulfonamide functional group, a key feature of this compound, could be a starting point for designing specific inhibitors of glycolytic enzymes. researchgate.netconsensus.app Such inhibition would be relevant in conditions characterized by altered glucose metabolism. However, the direct effects of this compound on specific enzymes in the glycolysis pathway have not been empirically determined.

Neurological and Neurodegenerative Research

The indane and sulfonamide moieties are present in numerous compounds investigated for neurological and neurodegenerative conditions. The rigid structure of the indane nucleus makes it an attractive scaffold for designing molecules that can interact with specific neural targets. eburon-organics.com

Modulation of Neurotransmitter Activity (e.g., relevance for Parkinson's Disease)

The sulfonamide chemical structure is a component of various compounds investigated for neuroprotective effects relevant to Parkinson's disease. In preclinical models, certain bis-sulfonamide derivatives have demonstrated the ability to protect neuronal cells from toxins used to mimic Parkinson's disease. consensus.app These compounds were shown to restore cell viability, protect mitochondrial function, and reduce intracellular oxidative stress in a human neuroblastoma cell line. consensus.app

Furthermore, novel arylpiperazine-sulphonamides have shown neuroprotective properties in in vitro models of Parkinson's disease that involve mitochondrial dysfunction and impaired protein clearance, two key pathological features of the condition. Another compound with a distinct mechanism, Safinamide, which is used in Parkinson's treatment, modulates the release of the neurotransmitter glutamate by blocking voltage-dependent sodium channels. eburon-organics.com This highlights the potential for molecules containing a sulfonamide group to interact with neurotransmitter systems, although the specific actions of this compound itself on these systems have not been fully characterized.

Serotonin Receptor Antagonism (e.g., 5-HT6 receptor)

Derivatives of this compound have been identified as potent antagonists of the serotonin 5-HT6 receptor. This receptor is primarily located in brain regions associated with learning and memory, making it a significant target for cognitive disorders. Structural modifications to the indane-sulfonamide scaffold have led to the development of compounds with high binding affinity for the 5-HT6 receptor, with some exhibiting values in the nanomolar range. wikipedia.orgnih.gov

For example, the replacement of a flexible side chain on an indenylsulfonamide agonist with a rigid guanylhydrazone moiety resulted in a series of indanylguanylhydrazone sulfonamides that act as potent 5-HT6 receptor antagonists. wikipedia.orgnih.gov

5-HT6 Receptor Antagonist Activity of Indanylguanylhydrazone Sulfonamides

| Compound Type | Binding Affinity (Ki) | Functional Activity (IC50) | Response |

|---|---|---|---|

| Indanylguanylhydrazones | ≥ 1.2 nM | ≥ 47 nM | Antagonist |

This potent antagonism suggests that the indane-sulfonamide scaffold is a promising template for the development of novel therapeutics targeting the 5-HT6 receptor for conditions like Alzheimer's disease and schizophrenia. wikipedia.org

Assessment of Anticonvulsant Activity and Limitations

Sulfonamides incorporating indane moieties have been specifically designed and evaluated as anticonvulsant agents. drugbank.com The anticonvulsant properties of sulfonamides are often linked to their ability to inhibit carbonic anhydrase enzymes in the brain. mdpi.com Several CA isozymes are expressed in the brain, and their inhibition is a known mechanism for anticonvulsant action. mdpi.com

While this mechanism has been established for decades, a significant limitation is that the relationship between CA inhibition and seizure control is not always direct. mdpi.com Furthermore, many existing antiepileptic drugs are unable to control seizures in all patients, necessitating the development of new compounds with different pharmacological profiles. mdpi.com While the indane-sulfonamide structure is a recognized starting point for designing such agents, broad-spectrum activity against different seizure types is a key challenge, and neurotoxicity remains a concern for many anticonvulsant compounds. openaccesspub.org

Neuroprotective Applications of Indane Derivatives

The indane structure is considered a valuable scaffold for developing neuroprotective molecules. eburon-organics.com Indane analogues are key components of established pharmaceuticals like Donepezil, which is used in the treatment of Alzheimer's disease. eburon-organics.com Research has demonstrated that various sulfonamide derivatives possess neuroprotective properties, including antioxidant and anti-inflammatory effects.

Studies on sulfonamide-based compounds have shown they can protect against neuronal death in cellular models of Parkinson's disease by enhancing the activity of NAD-dependent deacetylase sirtuin-1 (SIRT1), a protein involved in cellular stress resistance and longevity. consensus.app Thiazole sulfonamides have also been highlighted as potential candidates for Parkinson's disease therapy due to their neuroprotective capabilities via SIRT1 activation. iomcworld.com These findings underscore the potential of the broader class of indane and sulfonamide derivatives in developing treatments for a range of neurodegenerative disorders. nih.gov

Other Investigated Biological Activities

While the primary pharmacological activities of this compound and its derivatives are centered on specific targets, researchers have explored a broader range of biological effects. This section details these additional investigated activities, providing insights into the compound's potential multifaceted interactions within biological systems.

Anti-inflammatory Properties

Antiallergic Potential

The potential for sulfonamide-containing compounds to elicit allergic reactions is a well-documented aspect of their clinical profile. Conversely, research into the antiallergic potential of specific sulfonamides is an area of interest. At present, there is a lack of specific studies in the scientific literature that investigate the antiallergic potential of this compound.

Antiviral Properties

Sulfonamides represent an important class of drugs with a broad spectrum of pharmacological activities, including antiviral effects. nih.gov A number of structurally novel sulfonamide derivatives have demonstrated significant antiviral activity in both in vitro and in vivo studies. nih.gov The mechanisms of antiviral action for sulfonamides are varied and can include the inhibition of viral proteases and reverse transcriptase. nih.gov Despite the known antiviral potential of the broader sulfonamide class, specific research and data on the antiviral properties of this compound are not extensively documented in the available scientific literature.

Analgesic Effects

The investigation of novel analgesic agents is a cornerstone of pain management research. While some sulfonamide derivatives have been explored for their potential analgesic effects, there is a lack of specific scientific studies and data concerning the analgesic properties of this compound.

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overactivity is implicated in various pathological processes, making them a target for therapeutic intervention. The sulfonamide moiety is a key feature in a number of compounds designed as MMP inhibitors. nih.gov However, a review of the scientific literature did not yield specific inhibitory data, such as IC50 or Ki values, for this compound against various MMPs, including MMP-1, MMP-2, MMP-9, and MMP-13.

Angiotensin II Type 2 (AT2) Receptor Affinity

The Angiotensin II Type 2 (AT2) receptor is a component of the renin-angiotensin system and is involved in regulating blood pressure and cellular growth. Research has been conducted on the affinity of various indane derivatives for the AT2 receptor.

In one study, a series of bioactive indane derivatives were synthesized by rigidifying the isobutyl side chain of compounds structurally related to the selective AT2 receptor agonist C21. nih.gov These enantiomeric pairs of indane derivatives were evaluated for their binding affinity to the AT2 receptor. The results indicated that these compounds bind to the AT2 receptor with affinities ranging from moderate to high. nih.govnih.gov

Specifically, the enantiomers with a positive optical rotation generally demonstrated a higher affinity for the receptor. nih.gov The binding affinities, expressed as K_i values, for several of these indane derivatives are presented in the table below.

| Compound | K_i (nM) |

|---|---|

| 7a | 54 |

| 7b | 7.0 |

| 8a | 223 |

| 8b | 6.2 |

| 9a | 105 |

| 9b | 5.0 |

| 10a | 2.2 |

| 10b | 66 |

Insecticidal Activity of Specific Indane Derivatives

Recent research has explored the incorporation of the indane moiety into existing insecticide scaffolds to develop novel pest control agents. One area of focus has been the modification of anthranilic diamide insecticides, such as chlorantraniliprole. A study investigating new chlorantraniliprole derivatives containing indane groups revealed promising insecticidal activity against Mythimna separata (oriental armyworm) mdpi.com.

The structure-activity relationship (SAR) analysis from this research indicated that the presence and configuration of the indane group significantly influenced the compound's effectiveness. Notably, derivatives with the indane moiety in the R-configuration demonstrated higher insecticidal activity mdpi.com. For instance, compound 8q , an indane-containing derivative, exhibited 80% insecticidal activity against M. separata at a concentration of 0.8 mg/L, which was slightly superior to the commercial insecticide chlorantraniliprole under the same conditions. Another derivative, compound 8i , also showed significant activity mdpi.com. These findings suggest that indane derivatives could serve as valuable lead compounds for the creation of new, effective insecticides mdpi.com.

Table 1: Insecticidal Activity of Indane-Containing Chlorantraniliprole Derivatives against M. separata

| Compound | Concentration (mg/L) | Insecticidal Activity (%) |

|---|---|---|

| 8q | 0.8 | 80 |

| 8i | 0.8 | 60 |

| Chlorantraniliprole | 0.8 | <80 |

Structure Activity Relationship Sar and Structure Binding Relationship Sbr Studies

Influence of Indane Ring Orientation on Enzyme Active Site Binding

The orientation of the indane ring within the active site of an enzyme is a critical determinant of its inhibitory action. X-ray crystallography studies of indane-5-sulfonamide and its derivatives in complex with human carbonic anhydrase II (hCA II) have provided significant insights into these binding modes. nih.gov

Structural analysis shows that while this compound and indane-2-valproylamido-5-sulfonamide have similar chemical structures, the arrangement of their indane rings within the enzyme's active site differs significantly. nih.gov This suggests that the introduction of substituents on the indane ring can alter the inhibitor's binding mode while maintaining good inhibitory properties. nih.gov For instance, in donepezil-tacrine hybrids, the indanone or indane ring demonstrates a significant π-π stacking interaction with the indole (B1671886) ring of Trp279 at the peripheral anionic site (PAS) of acetylcholinesterase (AChE). researchgate.net

Modeling studies comparing this compound with its indoline-based analog in the active site of carbonic anhydrase IX (CA IX) show a similar orientation for both core structures. nih.gov Both compounds interact with the Zn2+ ion via their sulfonamide group and form hydrogen bonds with the amino acid residue Thr199. nih.gov However, the substituent on the indoline (B122111) ring can form new interactions, such as a hydrogen bond with Gln92, highlighting how modifications influence binding orientation and affinity. nih.gov

Effects of Substituent Introduction on Pharmacological Potency and Selectivity

The introduction of various substituents onto the this compound scaffold has been a key strategy for modulating pharmacological potency and selectivity, particularly towards different carbonic anhydrase isoforms. researchgate.netnih.gov The sulfonamide moiety itself is a crucial pharmacophore, which typically binds to the zinc ion within the CA active site in its deprotonated form. researchgate.net

Studies on a series of indanesulfonamides have shown that introducing moieties like acetamido, 4-chloro-benzoyl, valproyl, and pentafluorobenzoyl can lead to potent inhibitors of the hCA I isoform, with inhibition constants (Kᵢ) in the nanomolar range. ajrconline.org The introduction of bulky tail moieties on the indane-sulfonamide scaffold is considered a powerful strategy to achieve diverse inhibition profiles and selectivity for various CA isoforms. nih.gov

When the indane scaffold was modified to an indoline, a series of 1-acylated indoline-5-sulfonamides demonstrated inhibitory activity against the tumor-associated CA IX and CA XII. nih.govmdpi.com For example, a 3-chlorobenzoyl derivative was identified as one of the most potent compounds against both CA IX and CA XII. nih.gov Specifically, 3-chlorophenyl, thiophene, and cyclopentyl derivatives are among the most potent inhibitors of CA IX. nih.govmdpi.com The introduction of an acyl group generally leads to a clear gain of activity against CA XII compared to less polar alkyl fragments. nih.gov

Table 1: Inhibition Constants (Kᵢ) of Indoline-5-sulfonamide (B1311495) Derivatives Against Human Carbonic Anhydrase (hCA) Isoforms

Data sourced from a study on indoline-5-sulfonamides. researchgate.netnih.gov

Correlation between Structural Modifications and Antiproliferative Efficacy

Structural modifications to the this compound core have been directly linked to changes in antiproliferative activity. While 1-aminothis compound has a limited antiproliferative effect on tumor cells, derivatives with modified scaffolds show improved potency. researchgate.netnih.gov

A key modification involves scaffold hopping from the 1-aminoindane core to an indoline fragment. nih.gov This change, combined with varying the hydrophobic tail, has been explored to create new inhibitors of CA IX with enhanced antiproliferative properties. nih.gov A series of synthesized indoline-5-sulfonamides demonstrated a moderate antiproliferative effect against the MCF-7 breast cancer cell line. nih.govmdpi.com Notably, these compounds often retain their activity under hypoxic conditions, which is a common cause of resistance to many current antitumor agents. nih.govmdpi.com

Comparing the antiproliferative activity of an indoline analog to the original indane analog showed a clear improvement in efficacy for the indoline derivative against the MCF-7 cell line. nih.gov For instance, the indoline derivative 4f, a potent inhibitor of CA IX and CA XII, inhibits the growth of MCF-7 cells with an IC₅₀ value of 12.9 µM under hypoxic conditions and can also suppress the expression of CA IX in A431 skin cancer cells. nih.govnih.gov

Table 2: Antiproliferative Activity (IC₅₀, µM) of Indane and Indoline-5-sulfonamide Derivatives on MCF-7 Cancer Cell Line

Data sourced from a study on the antiproliferative activity of indoline-5-sulfonamides. nih.govmdpi.com

Analysis of Scaffold Modifications and Resulting Biological Outcomes

Modifying the central scaffold of this compound is a strategic approach to discover novel compounds with improved biological activities. nih.gov This technique, known as scaffold hopping, allows for the exploration of new structure-activity relationships. nih.gov

One significant example is the modification of the 1-aminoindane scaffold to an indoline core. nih.gov This was done to build upon the known selectivity of 1-aminothis compound for CA IX and the recognized antiproliferative effects of indoline derivatives. nih.gov The resulting 1-acylindoline-5-sulfonamides showed potent inhibitory activity against tumor-associated CA IX and CA XII. nih.gov The rationale behind this modification is that while the sulfonamide group ensures binding to the zinc ion in the enzyme's active site, the lipophilic fragment (the modified scaffold) is responsible for interactions with the hydrophobic side of the enzyme, influencing potency and selectivity. nih.gov

Another approach involves the rigidification of flexible side chains in related structures to create indane derivatives. nih.gov For example, rigidifying the isobutyl side chain of certain AT₂ receptor ligands produced bioactive indane derivatives with high affinity. nih.gov This demonstrates that constraining the conformation of a molecule can lead to significant changes in biological properties, sometimes converting a compound from an agonist to an antagonist. nih.gov

Furthermore, research has extended to other related scaffolds, such as isatin-5-sulfonamides, which have also been investigated as carbonic anhydrase inhibitors with the potential to suppress tumor cell growth. researchgate.net The versatility of the indane scaffold and its related structures makes it a privileged framework in the design of new therapeutic agents. oup.com

Computational Chemistry and Molecular Modeling

Molecular Docking Studies with Target Enzyme Active Sites (e.g., CA IX)

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In the context of indane-5-sulfonamide, docking studies have been crucial for elucidating its interaction with the active sites of target enzymes, particularly the tumor-associated carbonic anhydrase IX (CA IX).

Research involving the docking of this compound into the active site of CA IX reveals a consistent binding pattern. nih.govunica.it The sulfonamide group is key to its inhibitory action, with the nitrogen atom coordinating directly to the catalytic Zn²⁺ ion within the enzyme's active site. nih.govunica.it This primary interaction is further stabilized by a network of hydrogen bonds. Specifically, the sulfonamide moiety forms identical hydrogen bonds with the residue Threonine 199 (Thr199). nih.govunica.it

Beyond these direct interactions, the indane core itself plays a significant role. It establishes arene-H interactions with the side chain of Leu198, contributing to the ligand's stability and orientation within the active site. nih.govunica.it Comparative docking studies, for instance between this compound and its analog indoline-5-sulfonamide (B1311495), have shown that while both can adopt a similar orientation, even minor structural changes can influence the precise positioning of the hydrophobic core. nih.govunica.it The introduction of bulky substituents onto the indane ring can alter the binding mode significantly while often retaining potent inhibitory activity. researchgate.netresearchgate.net This highlights the utility of docking in predicting how structural modifications may impact target engagement. researchgate.netresearchgate.net

| Interaction Type | This compound Moiety | CA IX Active Site Residue/Component | Reference |

|---|---|---|---|

| Ionic Interaction | Sulfonamidate Anion | Zn²⁺ Ion | nih.gov, unica.it |

| Hydrogen Bond | Sulfonamide Group | Thr199 | nih.gov, unica.it |

| Arene-H Interaction | Indane Ring | Leu198 | nih.gov, unica.it |

Homology Modeling for Prediction of Target Protein Structures

While X-ray crystallography provides high-resolution data on protein structures, it is not always feasible to obtain crystals for every target enzyme. Homology modeling offers a powerful alternative by constructing an atomic-resolution model of a target protein using its amino acid sequence and a known experimental three-dimensional structure of a homologous protein as a template. cnr.it

In the field of carbonic anhydrase inhibitor research, homology modeling has been employed to study isoforms for which crystal structures are not yet available. For instance, a homology model of CA IX was constructed and used for virtual screening and docking studies to identify novel inhibitors. researchgate.net This approach allows researchers to proceed with structure-based drug design even in the absence of an experimentally determined structure. The generated model of the CA IX active site is then used to dock potential inhibitors, including those based on the this compound scaffold, to predict their binding modes and prioritize them for synthesis and biological evaluation. researchgate.net The accuracy and utility of these models are fundamental for the successful application of subsequent computational techniques like molecular docking. cnr.it

Pharmacophore Modeling for Design of Carbonic Anhydrase Inhibitors

Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. This model then serves as a 3D query to screen large databases of compounds for molecules that match these features, potentially identifying novel scaffolds for drug development.

In the context of CA inhibitors, a three-dimensional pharmacophore model for CA IX inhibitors has been successfully generated. researchgate.net Such models are typically built based on the structures of known active inhibitors, like this compound and its derivatives. The key features would include a zinc-binding group (the sulfonamide), hydrophobic regions corresponding to the indane ring, and hydrogen bond acceptors/donors. This pharmacophore model was subsequently used to screen the ZINC database, a large collection of commercially available compounds, to find new potential inhibitors. researchgate.net The hits from this virtual screening were then docked into the CA IX active site to refine the selection, demonstrating an integrated computational workflow for discovering new lead compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Related Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts.

QSAR studies have been applied to carbonic anhydrase inhibitors, including those related to the this compound scaffold. researchgate.net These studies help to understand which structural properties are most influential for inhibitory potency. For example, a QSAR model might reveal that specific steric, electronic, or hydrophobic features of the indane ring or its substituents are critical for potent CA IX inhibition. This information is invaluable for rationally designing new derivatives with improved activity or selectivity. researchgate.net The diarylsulfonylurea sulofenur, which undergoes hydrolysis to form this compound, has also been subject to QSAR analysis, highlighting the broad applicability of this method in studying related chemical entities. vdoc.pub

Preclinical Research and in Vivo/in Vitro Investigations

In Vitro Studies on Various Cell Lines (e.g., Cancer Cells, Bacterial Strains)

The in vitro effects of indane-5-sulfonamide and its analogs have been primarily investigated against cancer cell lines, with some research extending to bacterial strains.

Anticancer Activity: this compound has demonstrated the ability to inhibit the growth of cancer cells in vitro. biosynth.com Derivatives of this compound, specifically 1-acylated indoline-5-sulfonamides, have shown inhibitory activity against various cancer cell lines. For instance, a notable derivative, compound 4f , suppresses the growth of the MCF7 breast cancer cell line with an IC50 of 12.9 µM and also partially inhibits the hypoxia-induced expression of Carbonic Anhydrase IX (CA IX) in A431 skin cancer cells. nih.govnih.gov Another analog, 4e , was found to be more effective against the MCF7 cell line than the parent indane compound 3 . nih.gov

Interestingly, when tested against the K562 leukemia cell line, most indoline-5-sulfonamide (B1311495) derivatives showed low activity, with the exception of the perfluoro derivative 4e , which significantly inhibited cell growth at a concentration of 10 µM. nih.gov Studies on other sulfonamide derivatives have also shown potent cytotoxic effects against a range of cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer). mdpi.comresearchgate.netnih.gov For example, 2,5-Dichlorothiophene-3-sulfonamide showed a GI50 of 7.13 ± 0.13 µM against MCF-7 cells. nih.gov

| Compound/Derivative | Cell Line | Activity Type | Measured Value (µM) | Reference |

|---|---|---|---|---|

| Indoline-5-sulfonamide 4f | MCF7 (Breast Cancer) | IC50 | 12.9 | nih.govnih.gov |

| Indoline-5-sulfonamide 4e | K562 (Leukemia) | Inhibition | Effective at 10 | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 (Breast Cancer) | GI50 | 7.13 ± 0.13 | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical Cancer) | GI50 | 7.2 ± 1.12 | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB231 (Breast Cancer) | GI50 | 4.62 ± 0.13 | nih.gov |

Antibacterial Activity: The broader class of sulfonamides, to which this compound belongs, were the first effective chemotherapeutic agents for systemic bacterial infections. uomus.edu.iq They exhibit a wide range of activity against gram-positive and certain gram-negative bacteria such as E. coli, Klebsiella, and Salmonella. uomus.edu.iqnih.gov The antibacterial action stems from their ability to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase, which is crucial for folic acid synthesis in bacteria. uomus.edu.iqijpsjournal.com While specific data on this compound is limited, studies on other indane derivatives have confirmed that they possess antibacterial activity. researchgate.net

In Vivo Efficacy Studies in Relevant Animal Models (e.g., Tumor Regression)

Preclinical in vivo studies have provided evidence for the anticancer efficacy of this compound and its derivatives. The parent compound has been shown to inhibit the growth of cancer cells in vivo. biosynth.com

A specific derivative, 1-aminothis compound (compound 3 ), which is a selective inhibitor of CA IX, has been shown to enhance the therapeutic effect of tumor irradiation in vivo. nih.gov Furthermore, SLC-0111, another selective CA IX inhibitor structurally related to sulfonamides, has been demonstrated to reduce tumor and metastasis regression in preclinical models. nih.govmdpi.com In one study, the combination of SLC-0111 with gemcitabine enhanced tumor cell death and increased survival in an in vivo model of highly hypoxic pancreatic ductal adenocarcinoma. nih.govmdpi.com These findings suggest that inhibiting the targets of this compound derivatives can lead to significant antitumor effects in living organisms.

Preclinical Toxicity Assessment and Safety Profiles

The toxicity of sulfonamides as a class has been documented, with potential side effects including digestive tract issues and allergic reactions. nih.gov However, specific preclinical toxicity data for this compound is not extensively detailed in the provided search results.

General procedures for preclinical toxicity assessment of novel sulfonamide derivatives involve single-dose toxicity studies in animal models. nih.gov For example, a study on the novel sulfonamide derivative [18F]SRF101 involved selecting a toxicological limit and using allometric scaling to determine the dose. nih.gov The assessment in that study detected no changes in organ or whole-body weight, food consumption, or in hematologic and clinical chemistry parameters. nih.gov Histopathological examinations also found no lesions or abnormalities. nih.gov Such assessments are crucial to establish the biosafety of a compound before it can be considered for human administration.

Selectivity Studies Across Multiple Biological Targets

Selectivity is a critical aspect of drug development, and studies have focused on the inhibitory profile of this compound derivatives across different biological targets, particularly various isoforms of carbonic anhydrase (CA).

This compound itself is recognized as a carbonic anhydrase inhibitor. wikipedia.org Its derivatives have been specifically designed and evaluated for their selectivity towards cancer-related CA isoforms (CA IX and CA XII) versus the ubiquitous cytosolic isoforms (CA I and CA II), which are considered off-targets for cancer therapy. nih.gov

A key lead compound, 1-aminothis compound (compound 3 ), is a CA IX-selective inhibitor. nih.gov Building on this, a series of 1-acylated indoline-5-sulfonamides were developed and showed potent inhibitory activity against the tumor-associated CA IX and CA XII, with inhibition constant (Kᵢ) values as low as 132.8 nM and 41.3 nM, respectively. nih.govnih.gov

Notably, the derivative 4f demonstrated a decreased affinity for the off-target isoforms CA I and CA II, indicating a favorable selectivity profile. nih.govmdpi.com Other derivatives, such as the 4-chloro (4g ) and 3,4-dichloro (4h ) variants, also showed selectivity over the CA I and CA IX isoforms. nih.govmdpi.com This research highlights the potential to modify the indane-sulfonamide scaffold to achieve high potency and selectivity for cancer-specific targets.

| Compound/Derivative | Target | Activity Type | Measured Value (Kᵢ) | Reference |

|---|---|---|---|---|

| 1-Acylated Indoline-5-Sulfonamides | CA IX | Kᵢ (up to) | 132.8 nM | nih.govnih.gov |